

An In-depth Technical Guide to the Physical Properties of Methyl 10-bromodecanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 10-bromodecanoate**

Cat. No.: **B1348773**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of **Methyl 10-bromodecanoate**, a versatile intermediate in organic synthesis. The following sections detail its boiling point and density, outline standard experimental protocols for their determination, and illustrate its application in a contemporary biochemical context.

Core Physical Properties

Methyl 10-bromodecanoate is a colorless to pale yellow liquid.^[1] Its primary physical characteristics are essential for its handling, purification, and application in synthetic chemistry.

Data Presentation

The experimentally determined boiling point and density of **Methyl 10-bromodecanoate** are summarized in the table below. These values are critical for predicting its behavior under various experimental conditions and for developing purification protocols such as distillation.

Physical Property	Value	Conditions
Boiling Point	186 °C	at standard atmospheric pressure (lit.)
Density	1.137 g/mL	at 25 °C (lit.)

Experimental Protocols

While specific experimental determinations for **Methyl 10-bromodecanoate** are not detailed in readily available literature, the following are standard and widely accepted methodologies for ascertaining the boiling point and density of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.^[2] For a pure compound, the boiling point is a characteristic physical constant that can aid in its identification.^[3]

Method 1: Simple Distillation

This method is suitable when a sufficient quantity of the sample is available (typically >5 mL).
^{[2][4]}

- **Apparatus Setup:** A simple distillation apparatus is assembled with a distilling flask, condenser, and receiving flask. A thermometer is placed so that the top of the bulb is level with the side arm of the distilling flask.
- **Procedure:** The liquid sample, along with a few boiling chips, is heated in the distilling flask.
^[4]
- **Data Collection:** As the liquid boils and the vapor condenses, the temperature is recorded. The temperature at which the vapor temperature remains constant during the distillation of the bulk of the liquid is recorded as the boiling point.^[4]

Method 2: Thiele Tube Method

This micro-method is ideal for small sample volumes (<0.5 mL).^[4]

- **Sample Preparation:** A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.^[2]
- **Apparatus Setup:** The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

- Procedure: The Thiele tube is gently heated.[5] A stream of bubbles will emerge from the capillary tube as the sample's vapor pressure exceeds the external pressure.[3]
- Data Collection: The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[3][5]

Density Determination

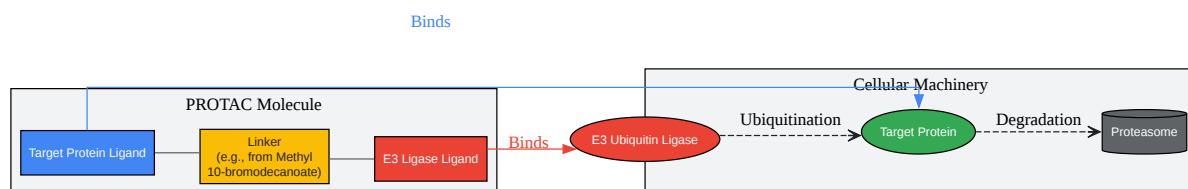
Density is a fundamental physical property defined as mass per unit volume.[6]

Method 1: Pycnometry

A pycnometer is a flask with a precisely known volume, used for accurate density measurements.[6]

- Measurement of Empty Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.
- Measurement with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again. The temperature of the sample is recorded.
- Calculation: The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[6]

Method 2: Oscillating U-tube Density Meter


This automated method provides rapid and precise density measurements.[6][7]

- Principle: A volume of the liquid sample is introduced into a U-shaped oscillating tube.[7]
- Measurement: The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[7]
- Calculation: This frequency change is used in conjunction with calibration data to determine the density of the sample.[6][7]

Application in PROTAC Synthesis

Methyl 10-bromodecanoate and its parent acid, 10-bromodecanoic acid, are valuable reagents in the field of drug discovery, particularly as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[8][9]} PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[8][10]} The long alkyl chain of **Methyl 10-bromodecanoate** provides a flexible spacer to connect the two active ends of the PROTAC.

Below is a diagram illustrating the logical workflow of a PROTAC, where a linker derived from a molecule like **Methyl 10-bromodecanoate** plays a crucial role.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 26825-94-5, METHYL 10-BROMODECANOATE | lookchem [lookchem.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomus.edu.iq [uomus.edu.iq]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Methyl 10-bromodecanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348773#physical-properties-of-methyl-10-bromodecanoate-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com